molecular formula C23H23ClFN3OS B2913439 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1216884-07-9

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No. B2913439
CAS RN: 1216884-07-9
M. Wt: 443.97
InChI Key: LYRZMCOQQJIHEZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClFN3OS and its molecular weight is 443.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride and its derivatives have been utilized in Alzheimer's disease research. Specifically, its derivative [18F]FDDNP has been used in positron emission tomography (PET) to identify and monitor the development of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique is crucial for early diagnosis and monitoring treatment response in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Anti-Parkinson's Disease Research

Compounds related to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride have been synthesized and evaluated for their potential in treating Parkinson's disease. Research has shown that certain derivatives possess potent free radical scavenging activity, contributing to their anti-Parkinson's activity, as demonstrated in in vitro and in vivo studies (Gomathy et al., 2012).

Anticancer Research

Derivatives of this compound have shown promise in anticancer research. Studies have indicated that certain carboxamide derivatives exhibit potent cytotoxicity against various cancer cell lines, such as murine leukemia and lung carcinoma. These findings open avenues for the development of new anticancer drugs (Deady et al., 2005).

Fluorescent Probing in Biochemistry

Some derivatives of this compound have been used as fluorescent probes in biochemical studies. These probes are valuable for studying the interactions of proteins and other biomolecules, as well as for understanding the behavior of compounds in various solvents (Bunker et al., 1993).

Structural Studies and Co-crystal Formation

Research into the structure of quinoline derivatives containing an amide bond, related to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride, has led to the formation of co-crystals and salts. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Karmakar et al., 2009).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3OS.ClH/c1-26(2)12-13-27(23-25-20-11-10-18(24)15-21(20)29-23)22(28)14-17-8-5-7-16-6-3-4-9-19(16)17;/h3-11,15H,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRZMCOQQJIHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CC3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride

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